molecular formula C17H16ClN3O3 B5576567 N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide

Cat. No.: B5576567
M. Wt: 345.8 g/mol
InChI Key: OKJOEXYPZDXLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0880191 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Insecticide Development

Pyridine derivatives, including compounds structurally similar to N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide, have been explored for their insecticidal properties. For instance, a study on pyridine derivatives revealed their effectiveness against the cowpea aphid, Aphis craccivora Koch, highlighting their potential as insecticides in agricultural applications (Bakhite et al., 2014).

Herbicide and Safener Development

Chloroacetanilide and related compounds have been studied for their roles as herbicides and safeners. For example, chloroacetanilide herbicides like acetochlor and dichloroacetamide safeners like R-29148 have been synthesized and investigated for their impact on crop production, indicating a significant application in controlling weeds and enhancing agricultural yield (Latli & Casida, 1995).

Metabolism Studies in Human and Rat Liver Microsomes

Compounds similar to this compound have been studied in human and rat liver microsomes to understand their metabolic pathways. These studies provide insights into the biological interactions and potential human health impacts of such compounds (Coleman et al., 2000).

Synthesis of Antimicrobial and Anticancer Agents

Research has been conducted on the synthesis of pyrimidinone and oxazinone derivatives, using similar chemical structures, for their antimicrobial and anticancer properties. These studies contribute to the development of new pharmaceuticals for treating various diseases (Hossan et al., 2012).

Environmental Impact and Degradation Studies

The environmental fate, including the degradation and impact, of chloroacetamide herbicides like metolachlor, has been a focus of research. Understanding their behavior in natural environments helps in assessing the ecological impact and developing strategies for safer agricultural practices (Pignatello & Sun, 1995).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-10-6-11(2)21(17(23)13(10)8-19)9-16(22)20-12-4-5-15(24-3)14(18)7-12/h4-7H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJOEXYPZDXLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.